molecular formula C27H19NO5 B4962398 3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4962398
M. Wt: 437.4 g/mol
InChI Key: LLQLPNKAGQWUKU-UHFFFAOYSA-N
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Description

This spirocyclic compound features a fused furopyrrole-indene core with a 2-methylphenyl group at position 3 and a phenyl group at position 4. Its rigid spiro architecture confers unique three-dimensionality, making it a candidate for pharmaceutical and materials science applications. Spiro compounds are prized for their stereochemical complexity and biological relevance, including antimicrobial and antitumor activities .

Properties

IUPAC Name

1-(2-methylphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO5/c1-15-9-5-6-12-17(15)22-20-21(26(32)28(25(20)31)16-10-3-2-4-11-16)27(33-22)23(29)18-13-7-8-14-19(18)24(27)30/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQLPNKAGQWUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs differ in substituents, stereochemistry, and core modifications. Below is a comparative analysis:

Compound Molecular Formula Average Mass Substituents Stereochemistry Key Properties
Target Compound C27H19NO5 ~437.44* 3-(2-Methylphenyl), 5-Phenyl Not specified in evidence High rigidity; moderate lipophilicity (predicted logP ~3.5)
(3S,3aR,6aR)-3-(2-Chlorophenyl)-5-[2-(trifluoromethyl)phenyl]-... () C27H15ClF3NO5 525.863 3-(2-Chlorophenyl), 5-[2-(Trifluoromethyl)phenyl] (3S,3aR,6aR) Increased lipophilicity (logP ~4.2); Cl and CF3 enhance electrophilicity
5-(3-Chloro-2-methoxyphenyl)-1-(3-methylphenyl)-... () C27H19ClNO6 501.9145 5-(3-Chloro-2-methoxyphenyl), 1-(3-Methylphenyl) Not specified Methoxy group improves solubility; Cl adds steric bulk
1-(2,3-Dichlorophenyl)-5-(4-methylphenyl)-... () C26H15Cl2NO5 ~492.31* 1-(2,3-Dichlorophenyl), 5-(4-Methylphenyl) Not specified High halogen content (logP ~4.8); potential for halogen bonding

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : Chlorine and trifluoromethyl groups () increase molecular weight and lipophilicity compared to the target compound’s methyl and phenyl groups. Methoxy groups () may enhance aqueous solubility but reduce membrane permeability.

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